Ethyl [(chlorocarbonyl)sulfanyl]acetate
Description
Ethyl [(chlorocarbonyl)sulfanyl]acetate (Cl–C(=O)–S–CH2–COOEt) is a sulfur-containing ester derivative characterized by a chlorocarbonyl group linked via a sulfanyl moiety to an ethyl acetate backbone. This compound is hypothesized to act as a versatile intermediate in organic synthesis, particularly in the formation of thioesters, heterocycles, and pharmacologically active molecules.
Properties
CAS No. |
89323-62-6 |
|---|---|
Molecular Formula |
C5H7ClO3S |
Molecular Weight |
182.63 g/mol |
IUPAC Name |
ethyl 2-carbonochloridoylsulfanylacetate |
InChI |
InChI=1S/C5H7ClO3S/c1-2-9-4(7)3-10-5(6)8/h2-3H2,1H3 |
InChI Key |
SZFSEVRQFLHYPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl [(chlorocarbonyl)sulfanyl]acetate with key analogs, focusing on synthesis, reactivity, and applications.
Ethyl 2-(Chlorosulfonyl)acetate
- Structure : Cl–SO2–CH2–COOEt (CAS 55896-93-0).
- Synthesis : Prepared via sulfonation of ethyl acetate derivatives, yielding a sulfonyl chloride group .
- Reactivity : The chlorosulfonyl group (–SO2Cl) is highly electrophilic, favoring nucleophilic substitution (e.g., with amines or alcohols). This contrasts with the chlorocarbonyl group in the target compound, which undergoes nucleophilic acyl substitution.
- Applications : Used in sulfonamide synthesis and as a sulfonating agent. Its sulfonyl group enhances stability compared to thioesters but reduces compatibility with reducing environments .
Ethyl [(4-Chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate
- Synthesis: Derived from 4-chloro-2-aminophenol via reaction with carbon disulfide and ethyl chloroacetate .
- Reactivity : The benzoxazole ring confers aromatic stability, directing reactivity toward electrophilic substitution. The sulfanyl group facilitates cyclization with hydrazine to form bioactive hydrazides .
- Applications : Intermediate for antimicrobial agents and heterocyclic scaffolds. The aromatic system enhances binding to biological targets compared to aliphatic analogs .
Ethyl Chloroformate (Cl–C(=O)–O–Et)
- Structure : Cl–C(=O)–O–Et (CAS 541-41-3).
- Synthesis : Direct esterification of chloroformic acid.
- Reactivity : Highly reactive toward nucleophiles (e.g., amines, alcohols) due to the labile chloro–ester bond. Unlike the target compound, it lacks a sulfanyl bridge, limiting its utility in sulfur-transfer reactions .
- Applications : Pharmaceutical intermediate (e.g., carbamate prodrugs). Its moisture sensitivity necessitates stringent handling .
Ethyl 2-((4-Chloro-6-((3-methoxyphenyl)amino)pyrimidin-2-yl)sulfanyl)acetate
- Synthesis : Displacement of chlorine on dichloropyrimidine with a sulfanyl-acetate group, followed by amination .
- Reactivity : The pyrimidine ring enables hydrogen bonding and π-stacking, influencing solubility and bioactivity. The sulfanyl group aids in metal coordination .
- Applications : Precursor for kinase inhibitors and antimetabolites. The nitrogen-rich system enhances pharmacokinetic properties .
Comparative Data Table
Key Research Findings
Reactivity Trends : Chlorocarbonyl groups exhibit higher electrophilicity than chlorosulfonyl analogs, favoring faster nucleophilic acyl substitutions. However, sulfonyl derivatives are more thermally stable .
Biological Relevance : Sulfanyl-acetate derivatives demonstrate enhanced bioavailability compared to oxygen analogs, as seen in pyrimidine-based inhibitors targeting enzymatic active sites .
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